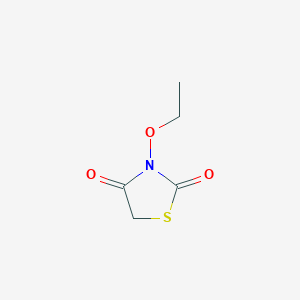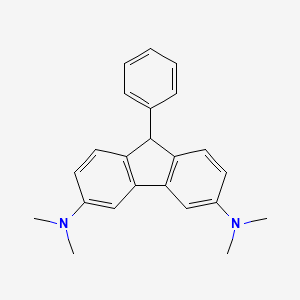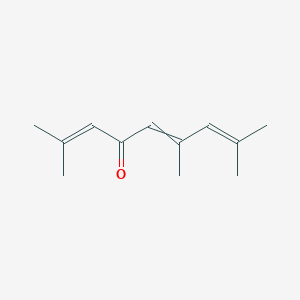![molecular formula C12H11BrN4O2S B14291322 Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- CAS No. 117972-49-3](/img/structure/B14291322.png)
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This specific compound is notable for its complex structure, which includes a benzoic acid moiety, a thiazole ring, and a dimethylamino group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a brominated precursor with a suitable thioamide under controlled conditions.
Azo Coupling Reaction: The thiazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from 5-(dimethylamino)benzoic acid. This step involves the formation of the azo bond (N=N) between the thiazole and benzoic acid moieties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-bromo-: Similar in structure but lacks the azo and dimethylamino groups.
Benzoic acid, 5-bromo-2-hydroxy-: Contains a hydroxyl group instead of the azo and dimethylamino groups.
Uniqueness
Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
117972-49-3 |
|---|---|
Molecular Formula |
C12H11BrN4O2S |
Molecular Weight |
355.21 g/mol |
IUPAC Name |
2-[(5-bromo-1,3-thiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C12H11BrN4O2S/c1-17(2)7-3-4-9(8(5-7)11(18)19)15-16-12-14-6-10(13)20-12/h3-6H,1-2H3,(H,18,19) |
InChI Key |
VVCBQVKOZQBKSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


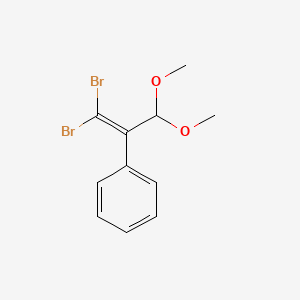
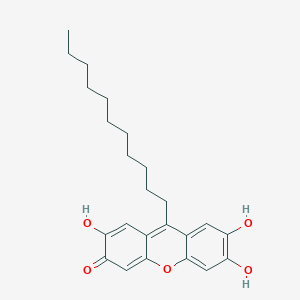


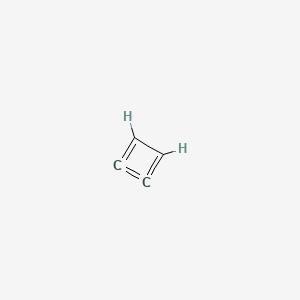

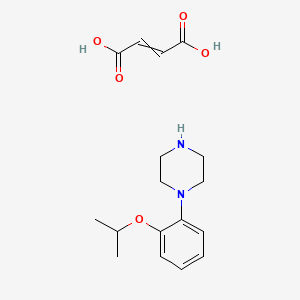



![7-Chloro[1,3]thiazolo[4,5-b]quinoxalin-2-amine](/img/structure/B14291292.png)
